4-Hydroxy-6-phenethyl-2H-pyran-2-one
Overview
Description
4-Hydroxy-6-phenethyl-2H-pyran-2-one is a chemical compound with the molecular formula C13H12O3. It belongs to the class of 2H-pyran-2-one derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 4-Hydroxy-6-phenethyl-2H-pyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of phenethyl alcohol with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a suitable catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Hydroxy-6-phenethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-6-phenethyl-2H-pyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-phenethyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Hydroxy-6-phenethyl-2H-pyran-2-one can be compared with other similar compounds, such as:
4-Hydroxy-6-methyl-2H-pyran-2-one: This compound has a similar structure but with a methyl group instead of a phenethyl group.
4-Methoxy-6-phenethyl-2H-pyran-2-one: This derivative has a methoxy group at the 4-position instead of a hydroxyl group.
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: This compound has two methyl groups at the 3 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
4-Hydroxy-6-phenethyl-2H-pyran-2-one is a compound of increasing interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has a molecular formula of C15H14O3 and a molecular weight of approximately 232.23 g/mol. The compound features a six-membered heterocyclic ring with five carbon atoms and one oxygen atom, along with a hydroxyl group and a phenethyl side chain, which contribute to its unique chemical properties.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It is capable of scavenging free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders.
2. Antimicrobial Activity
The compound has demonstrated potential antimicrobial effects against various pathogens. Studies suggest that it may disrupt bacterial cell walls or inhibit essential enzymes required for bacterial survival. This activity positions it as a candidate for developing new antimicrobial agents.
3. Anti-inflammatory Effects
Preliminary studies have shown that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation: It may interact with receptors that mediate physiological responses, influencing various signaling pathways relevant to disease processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Hydroxyphenethyl alcohol | Hydroxyphenyl group without pyran ring | Lacks the pyran structure |
Coumarin derivatives | Similar pyran structures but different substituents | Varied functional groups affecting properties |
Quinones | Oxidized derivatives sharing some structural similarities | Different oxidation state alters reactivity |
4-Methoxy-6-phenethyl-2H-pyran-2-one | Contains methoxy group instead of hydroxyl | Alters solubility and reactivity |
4-Hydroxy-6-methyl-2H-pyran-2-one | Methyl group instead of phenethyl | Potentially different biological activities |
The unique combination of functional groups and ring structure in this compound contributes to its distinct chemical and biological properties not found in other similar compounds.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antioxidant Activity Study : A study demonstrated that the compound effectively reduced lipid peroxidation in vitro, suggesting its potential as an antioxidant agent in therapeutic applications.
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential for developing new antimicrobial drugs.
- Inflammation Model : Animal models showed that treatment with this compound reduced markers of inflammation significantly compared to control groups, supporting its role in anti-inflammatory therapies.
Properties
IUPAC Name |
4-hydroxy-6-(2-phenylethyl)pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-11-8-12(16-13(15)9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLHYVOJDHICAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715693 | |
Record name | 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33253-32-6 | |
Record name | 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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